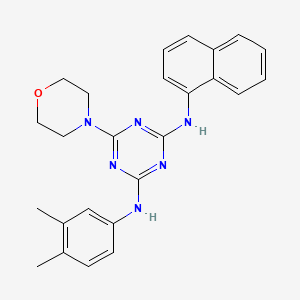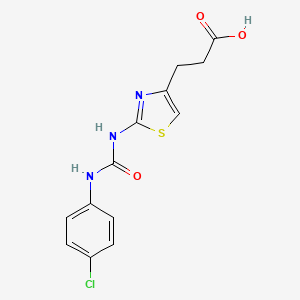
3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .
Mode of Action
Similar compounds, such as indole derivatives, have been reported to interact with their targets in various ways, leading to a range of biological activities . Thiazole derivatives have also been associated with a variety of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with 2-aminothiazole, followed by the addition of a propanoic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may be optimized to enhance yield and purity, and to minimize the formation of by-products. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of thiazole derivatives with varying biological activities.
類似化合物との比較
Similar Compounds
Sorafenib: A kinase inhibitor used in cancer therapy.
Quizartinib: A potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Dasatinib: A dual BCR-ABL/SRC kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is unique due to its specific chemical structure, which combines a thiazole ring with a urea moiety and a propanoic acid side chain. This unique structure imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for therapeutic applications.
特性
IUPAC Name |
3-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-8-1-3-9(4-2-8)15-12(20)17-13-16-10(7-21-13)5-6-11(18)19/h1-4,7H,5-6H2,(H,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFRIKWZIMIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B2603313.png)
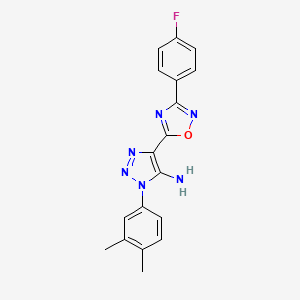
methyl}amino)acetamide](/img/structure/B2603320.png)
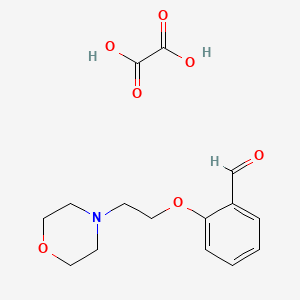
![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)
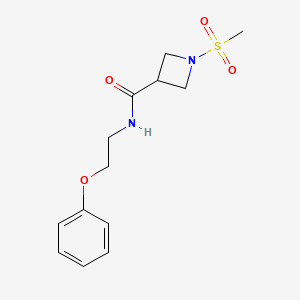

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)
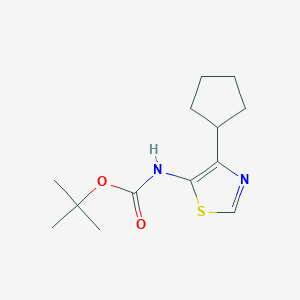
![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate](/img/structure/B2603333.png)
